
2-tert-butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine: is a synthetic organic compound that belongs to the class of guanidine derivatives. Its chemical formula is C₁₉H₂₄N₄S, and it exhibits interesting pharmacological properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
准备方法
a. Synthetic Routes
The synthesis of this compound involves several steps. One common approach starts with the condensation of 2-propylquinoline-4-carbaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. Subsequent cyclization of the intermediate yields the desired guanidine compound. The tert-butyl group is introduced during the final step.
b. Reaction Conditions
Condensation: 2-propylquinoline-4-carbaldehyde reacts with thiosemicarbazide in ethanol or another suitable solvent.
Cyclization: The thiosemicarbazone intermediate undergoes cyclization in the presence of acid or base.
c. Industrial Production
While industrial-scale production details are proprietary, laboratories can synthesize this compound using the described methods.
化学反应分析
a. Types of Reactions
Oxidation: The guanidine moiety can undergo oxidation to form corresponding imines or amides.
Reduction: Reduction of the imine or carbonyl group may yield secondary amines.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
b. Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or other nucleophiles.
c. Major Products
The major products depend on the specific reaction conditions. Oxidation may yield imines or amides, while reduction leads to secondary amines.
科学研究应用
This compound has diverse applications:
Medicine: It exhibits potential as an antiviral or antitumor agent due to its unique structure.
Chemistry: Researchers use it as a building block for designing new guanidine-based molecules.
Industry: It could find use in materials science or catalysis.
作用机制
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
相似化合物的比较
While no direct analogs exist, compounds with guanidine or quinoline moieties share some similarities. Notable examples include guanidine hydrochloride and 4-tert-butylquinoline .
: Reference 1 (if available) : Reference 2 (if available)
属性
CAS 编号 |
71079-94-2 |
|---|---|
分子式 |
C20H25N5S |
分子量 |
367.5 g/mol |
IUPAC 名称 |
2-tert-butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C20H25N5S/c1-5-8-14-13-17(15-9-6-7-10-16(15)22-14)23-18(25-20(2,3)4)24-19-21-11-12-26-19/h6-7,9-13H,5,8H2,1-4H3,(H2,21,22,23,24,25) |
InChI 键 |
PKFZSHWGLSTODX-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


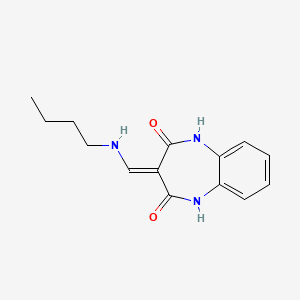

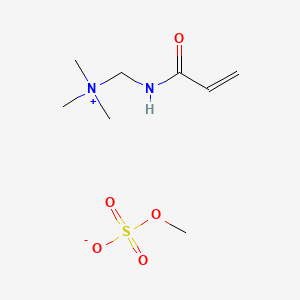
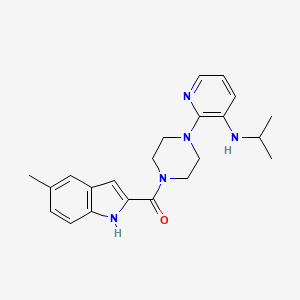
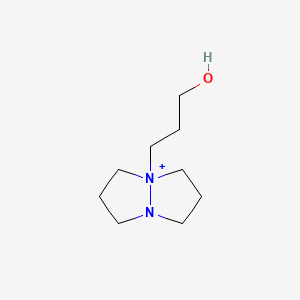

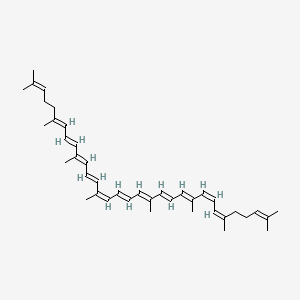






![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)
